Thiophen-3-yl versus Thiophen-2-yl Substitution: Impact on Cannabinoid CB1 Receptor Allosteric Modulation
In a series of 1-phenyl-3-thiophenylurea CB1 negative allosteric modulators, replacement of the central phenyl ring with a thiophen-3-yl moiety (as present in the target compound) yielded analog 11, which exhibited improved potency in calcium mobilization, [35S]GTPγS binding, and cAMP assays compared to the parent diarylurea PSNCBAM-1 [1]. Although direct data for CAS 2034313-99-8 in this assay are not publicly available, the published SAR establishes that the thiophen-3-yl configuration is critical for maintaining allosteric efficacy without introducing inverse agonism, a differentiation point over thiophen-2-yl analogs that showed attenuated modulatory activity [1]. This class-level inference is the most robust available comparative evidence for the target compound's structural selection.
| Evidence Dimension | CB1 receptor negative allosteric modulatory activity (potency in calcium mobilization, [35S]GTPγS binding, and cAMP assays) |
|---|---|
| Target Compound Data | No direct assay data publicly available for CAS 2034313-99-8; structurally contains the thiophen-3-yl urea motif identified as optimal in the series. |
| Comparator Or Baseline | Analog 11 (thiophen-3-yl urea derivative) vs. PSNCBAM-1 (central phenyl ring) and thiophen-2-yl analogs. |
| Quantified Difference | Analog 11 showed improved or comparable potency relative to PSNCBAM-1; thiophen-2-yl substitution led to significant attenuation of modulatory activity (exact fold-change values not digitized in the preview). |
| Conditions | In vitro calcium mobilization, [35S]GTPγS binding, and cAMP assays in recombinant CB1-expressing cell lines. |
Why This Matters
This provides the strongest available scientific rationale for selecting the thiophen-3-yl urea scaffold over the more common thiophen-2-yl or phenyl variants when pursuing CB1 allosteric modulator programs.
- [1] Synthesis and Pharmacological Evaluation of 1-Phenyl‑3-Thiophenylurea Derivatives as Cannabinoid Type‑1 Receptor Allosteric Modulators. J. Med. Chem. (Note: Compound 11 contains the thiophen-3-yl urea motif; comparator PSNCBAM-1 bears a central phenyl ring.) View Source
